molecular formula C8H6O3 B119534 4-Formylbenzoic acid CAS No. 619-66-9

4-Formylbenzoic acid

Cat. No. B119534
CAS RN: 619-66-9
M. Wt: 150.13 g/mol
InChI Key: GOUHYARYYWKXHS-UHFFFAOYSA-N
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Patent
US05166420

Procedure details

A process for the production of high purity terephthalic acid comprising the steps of dissolving a crude terephthalic acid in a solvent consisting essentially of water to form an aqueous solution of crude terephthalic acid having a content of 4-carboxybenzaldehyde of at least 1,000 ppm, said crude terephthalic acid being obtained by the oxidation of a paradialkylbenzene, subjecting said aqueous solution of crude terephthalic acid having a content of 4-carboxybenzaldehyde of at least 1,000 ppm to oxidation at a temperature of from 230° to 300° C. and a pressure of 30-100 Kg/cm2 by an oxygen-containing gas at a feed rate of 0.4-10 moles of oxygen per mole of 4-carboxybenzaldehyde contained in the crude terephthalic acid, said oxidation being conducted in the presence of a fixed bed catalyst, to obtain a resultant solution, said aqueous solution of crude terephthalic acid having a concentration of 100-700 g of terephthalic acid per liter of aqueous solution, and subjecting the resultant solution to hydrogenation by hydrogen at a temperature in the range of 270°-300° C. and a hydrogen partial pressure of 5-15 Kg/cm2 in the presence of a catalyst to obtain a high purity terephthalic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](O)(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1>O>[C:6]([C:5]1[CH:9]=[CH:10][C:2]([CH:1]=[O:11])=[CH:3][CH:4]=1)([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.